molecular formula C9H7BrOS B177317 6-Bromothiochroman-4-one CAS No. 13735-13-2

6-Bromothiochroman-4-one

Cat. No.: B177317
CAS No.: 13735-13-2
M. Wt: 243.12 g/mol
InChI Key: SBNPYDJTVGRDAA-UHFFFAOYSA-N
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Description

6-Bromothiochroman-4-one is an organosulfur compound with the molecular formula C₉H₇BrOS It is a derivative of thiochroman-4-one, where a bromine atom is substituted at the 6th position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Bromothiochroman-4-one involves the bromination of thiochroman-4-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Another method involves the cyclization of 4-bromobenzenethiol with 1-bromo-3-methylbut-2-ene, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis starting from bromobenzene. This method includes steps such as chlorosulfonation, reduction, etherization, and cyclization. The process is designed to be efficient and environmentally friendly by minimizing byproducts and using them as catalysts in subsequent steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromothiochroman-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiochroman-4-one derivatives.

Scientific Research Applications

6-Bromothiochroman-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of sulfur-containing heterocycles.

    Industrial Applications: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromothiochroman-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfur-containing ring structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorothiochroman-4-one
  • 7-Bromothiochroman-4-one
  • 8-Bromothiochroman-4-one
  • 6,8-Dibromothiochroman-4-one

Uniqueness

6-Bromothiochroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

6-bromo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPYDJTVGRDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553197
Record name 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-13-2
Record name 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13735-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 mL of concentrated sulfuric acid was added to 27.7 g (0.106 mol) of the title compound of Step A. The mixture was stirred at room temperature under nitrogen overnight, and was then poured over crushed ice. The mixture was filtered, and the solid was dissolved in methylene chloride. The resulting solution was dried (MgSO4), filtered, and evaporated to dryness to yield 14.77 g of the title compound of Step B as a solid melting at 50° C. (dec). 1H NMR (CDCl3): δ3.0 (m,2H), 3.2 (m,2H), 7.16-8.2 (3H).
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3.63 g (13.9 mmol) of 3-(4-bromothiophenoxy)propionic acid in 60 ml methanesulfonic acid was heated to 75° C. for 1.5 hours. After cooling to room temperature the solution was diluted with H2O and extracted with EtOAc. The combined organic layers were washed with 2N aqueous NaOH, H2O, and saturated aqueous NaCl and then dried over MgSO4. Removal of the solvent under reduced pressure afforded a yellow solid from which the product was isolated by column chromatography (3% hexanes) as a pale-yellow solid. 1H NMR (CDCl3): δ 8.22 (1H, d, J=2.1 Hz), 7.48 1H, dd, J=2.1, 8.3 Hz), 7.17 (1H, d, J=8.5 Hz), 3.24 (2H, t, J=6.4 Hz), 2.98 (2H, t, J=6.7 Hz).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3.63 g (13.9 mmol) of 3-(4-bromothiophenoxy)propionic acid in 60 ml methanesulfonic acid was heated to 75° C. for 1.5 hours. After cooling to room temperature the solution was diluted with H2O and extracted with EtOAc. The combined organic layers were washed with 2N aqueous NaOH, H2O, and saturated aqueous NaCl and then dried over MgSO4. Removal of the solvent under reduced pressure afforded a yellow solid from which the product was isolated by column chromatography (3% EtOAc--hexanes) as a pale-yellow solid. 1H NMR (CDCl3): δ 8.22 (1H, d, J=2.1 Hz), 7.48 1H, dd, J=2.1,8.3 Hz), 7.17 (1H, d, J=8.5 Hz), 3.24 (2H, t, J=6.4 Hz), 2.98 (2H, t, J=6.7 Hz).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromothiochroman-4-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Bromothiochroman-4-one

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